Cas no 1251547-60-0 (2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylacetamide)

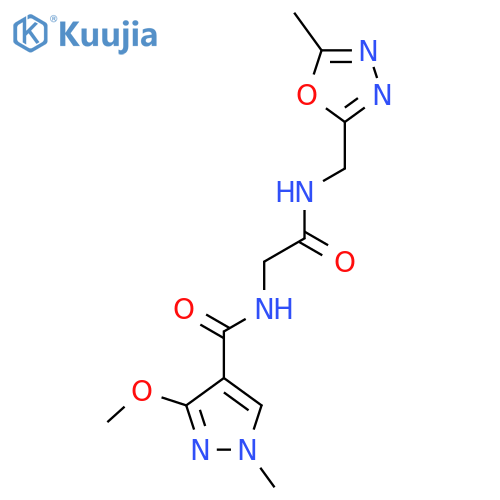

1251547-60-0 structure

商品名:2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylacetamide

2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylacetamide

- VU0529285-1

- 3-methoxy-1-methyl-N-[2-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]-2-oxoethyl]pyrazole-4-carboxamide

- 3-methoxy-1-methyl-N-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-4-carboxamide

- 1251547-60-0

- F5981-0258

- AKOS024528824

- 2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide

-

- インチ: 1S/C12H16N6O4/c1-7-15-16-10(22-7)5-13-9(19)4-14-11(20)8-6-18(2)17-12(8)21-3/h6H,4-5H2,1-3H3,(H,13,19)(H,14,20)

- InChIKey: NOEJENXYDNEHGL-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C(C(NCC(NCC2=NN=C(C)O2)=O)=O)=CN(C)N=1

計算された属性

- せいみつぶんしりょう: 308.12330301g/mol

- どういたいしつりょう: 308.12330301g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 409

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.1

- トポロジー分子極性表面積: 124Ų

2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5981-0258-5mg |

2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide |

1251547-60-0 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5981-0258-1mg |

2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide |

1251547-60-0 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5981-0258-4mg |

2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide |

1251547-60-0 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5981-0258-5μmol |

2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide |

1251547-60-0 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5981-0258-2mg |

2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide |

1251547-60-0 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5981-0258-3mg |

2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide |

1251547-60-0 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5981-0258-2μmol |

2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide |

1251547-60-0 | 2μmol |

$57.0 | 2023-09-09 |

2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylacetamide 関連文献

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

1251547-60-0 (2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylacetamide) 関連製品

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬